molecular formula C10H24NO4P B8363169 2-Aminoethyl di(tert-butyl) phosphate

2-Aminoethyl di(tert-butyl) phosphate

Cat. No. B8363169
M. Wt: 253.28 g/mol
InChI Key: WURWQVXZNYNREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OP(=O)(OCCNC(=O)OCc1ccccc1)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][P:6](=[O:7])([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[O:13][CH2:14][CH2:15][NH:16][C:17](=[O:18])[O:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:27][OH:28]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][P:6](=[O:7])([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[O:13][CH2:14][CH2:15][NH2:16]

Inputs

Step One
Name
CC(C)(C)OP(=O)(OCCNC(=O)OCc1ccccc1)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OP(=O)(OCCNC(=O)OCc1ccccc1)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OP(=O)(OCCN)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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